Cas no 4593-07-1 (2-Pyridinecarbothioamide, 6-methyl-N-phenyl-)

2-Pyridinecarbothioamide, 6-methyl-N-phenyl- structure
4593-07-1 structure
Product Name:2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
CAS No:4593-07-1
MF:C13H12N2S
MW:228.312781333923
CID:324146
PubChem ID:13656358
Update Time:2025-04-19

2-Pyridinecarbothioamide, 6-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
    • 6-Methyl-N-phenylpyridine-2-carbothioamide
    • DTXSID80545969
    • 4593-07-1
    • Inchi: 1S/C13H12N2S/c1-10-6-5-9-12(14-10)13(16)15-11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16)
    • InChI Key: DCFKOBAFHGUTJP-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC=C(C)N=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 228.07226
  • Monoisotopic Mass: 228.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • PSA: 24.92
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